(2,4-Dimethylfuran-3-yl)methanamine

Description

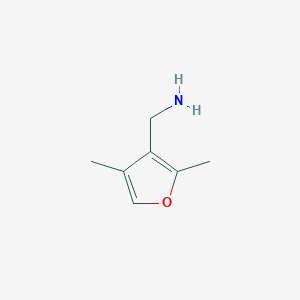

(2,4-Dimethylfuran-3-yl)methanamine is a substituted furan derivative featuring a methanamine (-CH2NH2) group attached to the 3-position of a 2,4-dimethylfuran ring. This structure combines the aromatic and electron-rich nature of the furan ring with the nucleophilic and basic properties of the primary amine. The 2,4-dimethyl substitution on the furan ring likely influences steric and electronic effects, modulating solubility, receptor binding, and metabolic stability compared to simpler furanmethanamines.

Properties

IUPAC Name |

(2,4-dimethylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-4-9-6(2)7(5)3-8/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUUNWWMGCTOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652834 | |

| Record name | 1-(2,4-Dimethylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023814-75-6 | |

| Record name | 1-(2,4-Dimethylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethyl-3-furyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylfuran-3-yl)methanamine typically involves the reaction of 2,4-dimethylfuran with a suitable amine source. One common method is the reductive amination of 2,4-dimethylfuran using formaldehyde and ammonia or a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and advanced separation techniques such as distillation or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Products may include 2,4-dimethylfuran-3-carboxaldehyde, 2,4-dimethylfuran-3-carboxylic acid, or other oxidized derivatives.

Reduction: Products may include tetrahydrofuran derivatives.

Substitution: Products may include various substituted amines or amides.

Scientific Research Applications

Chemistry: (2,4-Dimethylfuran-3-yl)methanamine is used as a building block in organic synthesis. It can be used to prepare a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylfuran-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or function. The furan ring may also participate in π-π stacking interactions or other non-covalent interactions.

Comparison with Similar Compounds

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

- Structure : Features a tetrahydrofuran ring with two phenyl groups at the 2-position and an N,N-dimethylmethanamine group at the 3-position.

- Key Differences : The saturated furan ring and bulky diphenyl substituents reduce aromaticity and increase steric hindrance compared to the unsaturated 2,4-dimethylfuran system in the target compound.

(2,4,6-Trimethoxyphenyl)methanamine

- Structure : A methoxy-substituted benzene ring with a methanamine group.

- Key Differences : The benzene ring lacks the heterocyclic oxygen of furan, altering electronic properties (e.g., reduced dipole moment). The trimethoxy groups enhance solubility but may reduce metabolic stability.

- Safety Profile : Classified with hazards (H302, H315, H318, H335), indicating acute toxicity and irritation risks, similar to other methanamines .

(9-Ethyl-9H-carbazol-3-yl)methanamine

- Structure : A carbazole-linked methanamine with an ethyl group.

- Biological Activity : Exhibits dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nmol/L) with high selectivity over D2R (<15% inhibition at 10 mmol/L) .

- Key Differences : The carbazole system’s planar structure and extended π-system may enhance receptor binding compared to the smaller furan ring in the target compound.

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

- Structure : An imidazothiazole-linked methanamine with N,N-dimethylation and a sulfonyl group.

- Biological Activity: Demonstrates potent COX-2 inhibition (IC50 = 1.2 μM), slightly improved over its non-methylated analog (IC50 = 1.4 μM) .

- Key Insight : N-Methylation of the amine group enhances activity, suggesting that similar modifications in this compound could improve target engagement.

Table 1: Comparative Properties of Methanamine Derivatives

*LogP estimated using fragment-based methods.

Key Observations:

Solubility : Methoxy or polar heterocycles (e.g., furan) improve aqueous solubility compared to carbazoles or diphenyl derivatives.

Bioactivity : Bulky substituents (e.g., diphenyl groups) may hinder membrane permeability, whereas smaller heterocycles (e.g., furan) balance lipophilicity and solubility.

Safety : Primary amines (e.g., this compound) may pose higher irritation risks than N,N-dimethylated analogs .

Biological Activity

(2,4-Dimethylfuran-3-yl)methanamine is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with two methyl groups and an amine group. This unique configuration allows for various chemical reactions and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉N |

| Molecular Weight | 111.15 g/mol |

| CAS Number | 2225147 |

| Appearance | Colorless liquid or solid |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can serve as a ligand that binds to receptors or enzymes, thus modulating their activity. The amine group may facilitate hydrogen bonding or electrostatic interactions, while the furan ring can participate in π-π stacking interactions, influencing cellular signaling pathways and enzyme functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for some derivatives.

- Anticancer Activity Assessment : In a study assessing the cytotoxicity of various furan derivatives against A549 lung cancer cells, this compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating moderate cytotoxic effects compared to standard chemotherapeutics .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated as a potential lead compound for drug development. Its derivatives are being synthesized and tested for enhanced efficacy and reduced toxicity in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.